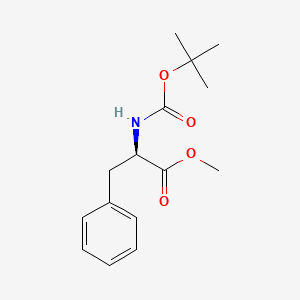

![molecular formula C9H8ClN3OS B1269988 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide CAS No. 842957-18-0](/img/structure/B1269988.png)

2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

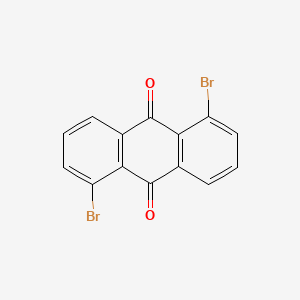

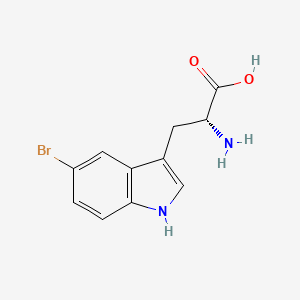

2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide, commonly known as CMBTA, is a chemical compound that is widely used in the scientific research field. It is a member of the thiadiazole family and has been used in a variety of research applications, including synthesis, drug design, and biochemistry. CMBTA is a versatile compound that has been used in a variety of scientific experiments and has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticholinesterase Activity

A study by Altıntop et al. (2012) explored the synthesis of various amide derivatives, including those related to 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide. These compounds were evaluated for their anticholinesterase properties, which are significant in the context of Alzheimer's disease and other cognitive disorders. The findings indicated specific derivatives exhibit anticholinesterase activity, suggesting potential therapeutic applications in neurodegenerative diseases (Altıntop et al., 2012).

Anticancer Potential

Nofal et al. (2014) synthesized derivatives involving the core structure of this compound and investigated their anticancer activities. The study highlighted that some derivatives displayed promising anticancer activity against various cancer cell lines, indicating the compound's relevance in developing new anticancer therapies (Nofal et al., 2014).

Molecular Structure Analysis

Ismailova et al. (2014) focused on the molecular structure of a compound closely related to this compound. The study provided valuable insights into the compound's molecular configuration, which is crucial for understanding its chemical properties and potential applications in various fields, such as materials science or drug design (Ismailova et al., 2014).

Wirkmechanismus

Target of Action

It is structurally similar to tizanidine , which is known to be a central adrenalin α2 receptor agonist

Mode of Action

If it indeed acts on adrenergic receptors like Tizanidine, it may reduce the release of excitatory amino acids from interneurons, thereby inhibiting the multi synaptic mechanism related to muscle overstrain .

Biochemical Pathways

If it shares similar pharmacological properties with Tizanidine, it might influence pathways related to the release of excitatory amino acids .

Result of Action

If it acts similarly to Tizanidine, it might help in reducing muscle overstrain .

Biochemische Analyse

Biochemical Properties

2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit protein tyrosine phosphatase 1B and SHP2, which are critical enzymes involved in cell signaling pathways . The inhibition of these enzymes can lead to alterations in cellular processes such as growth, differentiation, and apoptosis. Additionally, this compound interacts with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system, thereby influencing neurotransmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. In neuronal cells, the inhibition of acetylcholinesterase by this compound enhances cholinergic signaling, which can impact memory and cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of protein tyrosine phosphatase 1B and SHP2, leading to their inhibition . This binding disrupts the dephosphorylation of key signaling molecules, thereby modulating downstream signaling pathways. Additionally, the interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing neurotransmission . These molecular interactions result in significant changes in cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound has been shown to result in sustained inhibition of target enzymes and prolonged effects on cellular functions. In in vitro studies, the compound maintains its activity over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular functions without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. In tissues, this compound accumulates in organs such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, ensuring its precise action within the cell .

Eigenschaften

IUPAC Name |

2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3OS/c1-5-2-3-6-9(13-15-12-6)8(5)11-7(14)4-10/h2-3H,4H2,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFSOXXVENMMMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.